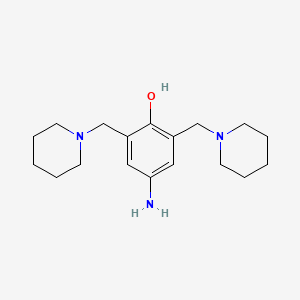
Phenol, 4-amino-2,6-bis(1-piperidinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-amino-2,6-bis(1-piperidinylmethyl)- is a complex organic compound with the molecular formula C18H29N3O . This compound features a phenol group substituted with amino and piperidinylmethyl groups, making it a unique structure in the realm of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-amino-2,6-bis(1-piperidinylmethyl)- typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution, where a phenol derivative undergoes substitution reactions with piperidine derivatives under controlled conditions . The reaction conditions often include the use of strong bases and solvents to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes purification steps such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-amino-2,6-bis(1-piperidinylmethyl)- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the amino group can produce primary amines.
Aplicaciones Científicas De Investigación
Phenol, 4-amino-2,6-bis(1-piperidinylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenol, 4-amino-2,6-bis(1-piperidinylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the piperidinylmethyl groups can enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 4-methyl-2-(1-piperidinylmethyl)-: This compound has a similar structure but with a methyl group instead of an amino group.
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-piperidinylmethyl)-: This compound features bulky tert-butyl groups, making it more sterically hindered.
Uniqueness
Phenol, 4-amino-2,6-bis(1-piperidinylmethyl)- is unique due to the presence of both amino and piperidinylmethyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
111982-35-5 |
|---|---|
Fórmula molecular |
C18H29N3O |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
4-amino-2,6-bis(piperidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C18H29N3O/c19-17-11-15(13-20-7-3-1-4-8-20)18(22)16(12-17)14-21-9-5-2-6-10-21/h11-12,22H,1-10,13-14,19H2 |
Clave InChI |
DBMUMGLCCCOOLQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2=CC(=CC(=C2O)CN3CCCCC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Tributylstannyl)propyl]pyrrolidine](/img/structure/B14314904.png)
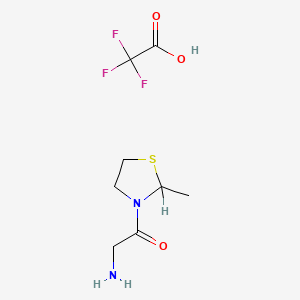
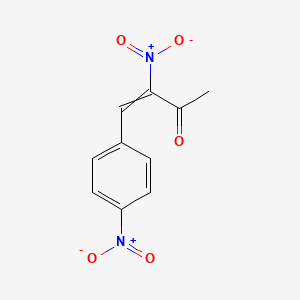
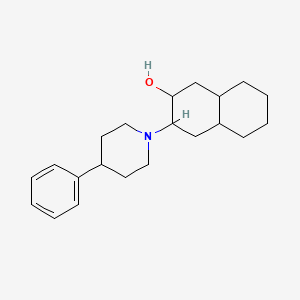
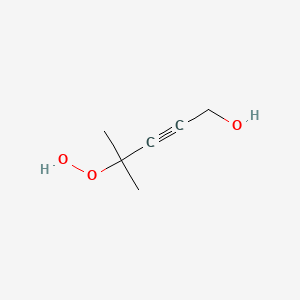

![Ethyl 4-{2-[3-(methoxycarbonyl)-4-oxocyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoate](/img/structure/B14314952.png)

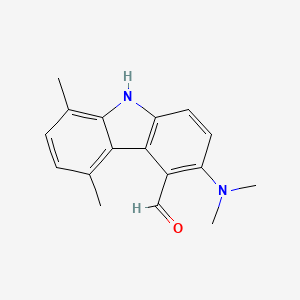

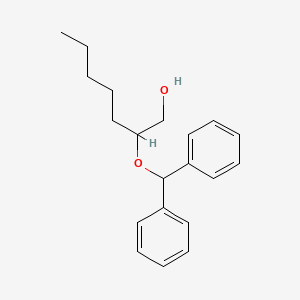
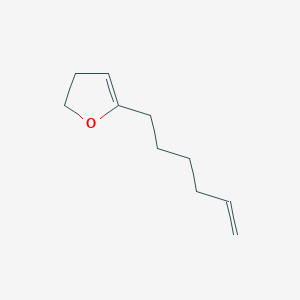
![N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide](/img/structure/B14314975.png)

